molecular formula C17H18N4O3 B1407858 3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid CAS No. 1429902-85-1

3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid

Cat. No. B1407858
M. Wt: 326.35 g/mol
InChI Key: CQCJDCKCTCGDSY-UHFFFAOYSA-N
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Description

“3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid” is a chemical compound with the CAS Number: 1429902-85-1 . It has a molecular weight of 326.35 . The IUPAC name for this compound is 3-(4-(pyridin-2-yl)piperazine-1-carboxamido)benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18N4O3/c22-16(23)13-4-3-5-14(12-13)19-17(24)21-10-8-20(9-11-21)15-6-1-2-7-18-15/h1-7,12H,8-11H2,(H,19,24)(H,22,23) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 28 C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including compounds similar to the queried compound, and evaluated their antimicrobial activities. They found variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

  • Structural Characterization and Antimicrobial Studies : Another study by Patel and Agravat (2007) focused on synthesizing new pyridine derivatives and analyzing their structures and antimicrobial activities. They reported significant antibacterial activities for these compounds (Patel & Agravat, 2007).

  • Crystal Structures and Physicochemical Properties : Tzimopoulos et al. (2010) investigated triorganostannyl esters of similar compounds, examining their structures in relation to their photophysical properties and intermolecular interactions (Tzimopoulos et al., 2010).

Applications in Molecular Chemistry

  • Nootropic Agents : Valenta et al. (1994) conducted a study on the synthesis of certain pyrrolidines and related compounds, which included derivatives similar to the queried compound, for potential nootropic (cognitive-enhancing) applications (Valenta, Urban, Taimr, & Polívka, 1994).

  • Amino-Decorated Porous Metal-Organic Framework : Ma et al. (2020) synthesized a new amino-decorated porous metal-organic framework involving a compound similar to the queried one, showing efficient gas selectivity and high iodine adsorption (Ma et al., 2020).

  • Photoelectron Spectroscopy and Luminescence : Srivastava et al. (2017) examined compounds with structures similar to the queried compound, focusing on their luminescent properties and photoelectron spectroscopy. They observed luminescence in both solid state and solution (Srivastava et al., 2017).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s always important to handle chemicals with care and use appropriate safety measures.

properties

IUPAC Name

3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-16(23)13-4-3-5-14(12-13)19-17(24)21-10-8-20(9-11-21)15-6-1-2-7-18-15/h1-7,12H,8-11H2,(H,19,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCJDCKCTCGDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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